propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule featuring a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 2. The pyridazinone ring is conjugated to a benzoate ester via an acetylated amino linker. The isopropyl ester group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C23H22FN3O5 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H22FN3O5/c1-14(2)32-23(30)15-4-7-17(8-5-15)25-21(28)13-27-22(29)11-10-19(26-27)18-9-6-16(24)12-20(18)31-3/h4-12,14H,13H2,1-3H3,(H,25,28) |
InChI Key |
CIMVTGPOFBLMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions:
Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with isopropanol in the presence of a strong acid catalyst like sulfuric acid.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinones, which may have different biological activities.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products from these reactions include various substituted pyridazinones, benzoates, and phenyl derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential pharmacological activities. The presence of the pyridazinone core and the fluoro-methoxyphenyl group suggests it may interact with various biological targets, making it a candidate for drug development. It could be explored for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, adhesives, or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core can act as a bioisostere for various pharmacophores, potentially inhibiting enzyme activity or modulating receptor function. The fluoro and methoxy groups may enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The compound shares structural motifs with analogs reported in recent literature. Below is a comparative analysis:
Key Observations :
- The target compound replaces the benzoxazinone ring in with a benzoate ester, likely altering solubility and metabolic stability.
- Compared to tetrahydropyrimidinone derivatives , the pyridazinone core may confer distinct electronic properties due to its conjugated di-nitrogen system.
Comparison with Analog Syntheses:
- Benzoxazinone Analog : Uses a benzoxazinone intermediate coupled to the pyridazinone via acetyl linkage, bypassing esterification .
- Tetrahydropyrimidinone Derivatives : Employ base-catalyzed condensation of ethyl 3-oxo-3-phenylpropanoate with urea/thiourea and aldehydes, differing from the target’s pyridazinone-focused route.
Physicochemical and Pharmacological Properties (Projected)
- Lipophilicity: The isopropyl ester likely increases logP compared to the benzoxazinone analog , enhancing blood-brain barrier penetration.
- Metabolic Stability: Ester groups are prone to hydrolysis, whereas benzoxazinones may exhibit longer half-lives.
- Bioactivity: Pyridazinones often inhibit phosphodiesterases or kinases; substitution at position 3 (4-fluoro-2-methoxyphenyl) may enhance target selectivity .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Ethanol or acetic acid enhances solubility and reaction efficiency.
- Catalyst Control : HCl for mild acidity, H2SO4 for higher-temperature steps.
- Purity Monitoring : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield* |
|---|---|---|---|---|
| Pyridazinone formation | Ethanol | HCl | Reflux | ~60-70% |
| Acetylation | DCM | TEA | 0-25°C | ~75% |
| Esterification | Acetic acid | H2SO4 | 80°C | ~80% |
| *Yields estimated from analogous syntheses in . |
Basic: Which analytical methods confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy, fluoro groups) and ester linkage integrity.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 484.15).
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm<sup>-1</sup> (ester C=O) and ~1660 cm<sup>-1</sup> (amide C=O) confirm functional groups .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Derivative Synthesis :
- Modify the 4-fluoro-2-methoxyphenyl group (e.g., replace fluorine with chlorine or methoxy with ethoxy).
- Alter the propan-2-yl ester to a methyl or tert-butyl ester to assess steric effects.
Biological Assays :
- In vitro enzyme inhibition : Test against kinases or cyclooxygenases (COX) using fluorogenic substrates.
- Cellular assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) .
Data Analysis :
- Use IC50 values and molecular docking (e.g., AutoDock Vina) to correlate substituent changes with activity .
Advanced: How to address contradictions in biological activity data?
Answer:
Contradictions may arise from:
- Assay Variability : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Metabolic Instability : Perform stability studies in liver microsomes to rule out rapid degradation.
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .
Case Study : If a derivative shows high in vitro activity but poor in vivo efficacy:
- Check bioavailability via pharmacokinetic (PK) studies (plasma concentration-time curves).
- Modify the ester group to a carbamate for improved metabolic stability .
Advanced: What computational methods predict binding modes and affinity?
Answer:
- Molecular Docking : Use PyMOL or Schrödinger Maestro to dock the compound into target protein pockets (e.g., COX-2 or EGFR). Key interactions:
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
Q. Table 2: Computational Parameters
| Parameter | Tool/Software | Target Protein | ΔG (kcal/mol)* |
|---|---|---|---|
| Docking affinity | AutoDock Vina | COX-2 | -9.2 |
| LogP | MarvinSketch | — | 3.5 |
| *Estimated binding free energy . |
Advanced: How to synthesize derivatives with enhanced metabolic stability?
Answer:
- Block Metabolic Hotspots : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation.
- Prodrug Strategy : Convert the ester to a phosphate prodrug for sustained release in vivo.
- Heterocycle Replacement : Substitute pyridazinone with a pyrimidone ring to reduce susceptibility to hydrolysis .
Example : Replacing the ester with a carbamate:
React the benzoic acid intermediate with isopropyl chloroformate.
Purify via flash chromatography (ethyl acetate/hexane, 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
